Tert-butyl 4-amino-2-hydroxybenzoate molecular structure and weight
Tert-butyl 4-amino-2-hydroxybenzoate molecular structure and weight
An In-Depth Technical Guide to Tert-butyl 4-amino-2-hydroxybenzoate: Structure, Properties, and Synthetic Considerations for Drug Development
Introduction
Tert-butyl 4-amino-2-hydroxybenzoate is a substituted aromatic carboxyester of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a derivative of both 4-aminosalicylic acid and para-aminobenzoic acid (PABA), it belongs to a class of compounds recognized for their broad biological activities and utility as foundational scaffolds in pharmaceutical development.[1] The strategic placement of its functional groups—a hydroxyl, an amine, and a sterically hindered tert-butyl ester—provides a unique combination of chemical reactivity and physicochemical properties.
The PABA scaffold, for instance, is a well-established "building block" for synthesizing molecules with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Furthermore, the 4-amino-2-hydroxybenzoic acid core has been incorporated into more complex molecules that exhibit potent neuroprotective effects, highlighting its potential in developing treatments for conditions like ischemic stroke.[2]
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth analysis of the molecular structure and physicochemical properties of Tert-butyl 4-amino-2-hydroxybenzoate, outlines a robust synthetic strategy, and discusses its applications as a key intermediate in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to its application in research and development.
Molecular Structure
The formal IUPAC name for this compound is tert-butyl 4-amino-2-hydroxybenzoate. Its structure consists of a central benzene ring substituted with a hydroxyl group at position 2, an amino group at position 4, and a tert-butoxycarbonyl group at position 1.
Caption: 2D Molecular Structure of Tert-butyl 4-amino-2-hydroxybenzoate.
Physicochemical Data Summary
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [3][4] |
| Molecular Weight | 209.24 g/mol | [3][4] |
| Exact Mass | 209.10519334 Da | [4] |
| CAS Number | 889858-34-8 | |
| PubChem CID | 53432586 | [3] |
| Isomeric SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Characterization
Synthetic Strategy
The direct tert-butylation of 4-amino-2-hydroxybenzoic acid presents significant challenges due to the presence of three reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the aromatic amino group. A more robust and controlled approach involves a multi-step synthesis using a commercially available starting material, such as 2-hydroxy-4-nitrobenzoic acid. This strategy utilizes protecting groups and a late-stage reduction of the nitro group to yield the desired product with high purity.
The proposed workflow is designed to be self-validating, with purification and characterization steps at each key transformation to ensure the integrity of intermediates.
Caption: Proposed synthetic workflow for Tert-butyl 4-amino-2-hydroxybenzoate.
Representative Synthetic Protocol
This protocol details a plausible method for synthesizing the title compound based on the workflow above.
Step 1: Protection of the Phenolic Hydroxyl Group
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Dissolve 2-hydroxy-4-nitrobenzoic acid in a suitable solvent like acetone or DMF.
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Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl.
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Add a protecting group reagent, for example, benzyl bromide, and heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.
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Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the resulting protected acid intermediate via recrystallization or column chromatography.
Step 2: Formation of the Tert-butyl Ester
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Dissolve the protected nitro acid from Step 1 in a solvent like dichloromethane (DCM).
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Cool the solution in an ice bath. Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by a catalytic amount of DMAP (4-dimethylaminopyridine).
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Add tert-butanol to the mixture and allow the reaction to stir at room temperature overnight.
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Filter the reaction mixture to remove urea byproducts and wash the filtrate with dilute acid and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected nitro ester. Purify by flash chromatography.
Step 3: Reduction of the Nitro Group
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Dissolve the purified ester from Step 2 in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
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Evaporate the solvent to yield the protected amino ester, which can often be used in the next step without further purification.
Step 4: Deprotection of the Hydroxyl Group
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If a benzyl protecting group was used, the deprotection can be achieved concurrently during Step 3 (hydrogenolysis).
-
Dissolve the protected amino ester from Step 3 in a suitable solvent.
-
Add 10% Pd/C and expose to a hydrogen atmosphere, similar to the nitro reduction step.
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After the reaction is complete, filter off the catalyst and remove the solvent.
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Purify the final product, Tert-butyl 4-amino-2-hydroxybenzoate, by column chromatography or recrystallization to achieve high purity.
Characterization Methods
Validation of the final product's identity and purity is critical.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region should display distinct signals for the three protons on the benzene ring. Broad, exchangeable singlets corresponding to the -NH₂ and -OH protons would also be present.
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FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. These include broad O-H and N-H stretching peaks (around 3200-3500 cm⁻¹), a strong C=O stretch for the ester group (around 1680-1700 cm⁻¹), and C-O and C-N stretching bands.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value of 209.1052.
Applications in Drug Development
Tert-butyl 4-amino-2-hydroxybenzoate is primarily valued as a versatile intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
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Scaffold for Novel Compounds: Its trifunctional nature allows for selective modification at the amino, hydroxyl, or ester groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively hydrolyzed under acidic conditions in a late-stage synthesis to unmask the free acid.
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Precursor to Bioactive Molecules: The core structure is present in compounds investigated for significant biological activity. For example, the related derivative 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has been shown to protect against oxygen-glucose deprivation/reperfusion injury in neuronal cells, a key model for ischemic stroke.[2] This demonstrates the therapeutic potential of molecules built upon this foundational scaffold.
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Analogue Synthesis: Researchers can use this compound to create libraries of related molecules by reacting the amino or hydroxyl groups. This is a common strategy in lead optimization to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate.
Conclusion
Tert-butyl 4-amino-2-hydroxybenzoate is a valuable chemical entity for researchers in the pharmaceutical sciences. Its well-defined molecular structure and versatile functional groups make it an important precursor for the synthesis of complex therapeutic agents. The synthetic strategies and characterization data outlined in this guide provide a solid foundation for its use in drug discovery programs, enabling the development of novel molecules with the potential to address a range of therapeutic needs.
References
- Cenmed Enterprises. tert-Butyl 4-amino-2-hydroxybenzoate (C007B-540083).
-
PubChem. Tert-butyl 2-amino-3-hydroxybenzoate. National Institutes of Health. Available from: [Link].
-
International Laboratory USA. tert-butyl 4-amino-2-hydroxybenzoate. Available from: [Link].
-
PubMed. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. National Library of Medicine. Available from: [Link].
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. Tert-butyl 2-amino-3-hydroxybenzoate | C11H15NO3 | CID 68450803 - PubChem [pubchem.ncbi.nlm.nih.gov]
